trans-1,2-Cyclohexanedicarboxylic acid
Overview
Description
Trans-1,2-Cyclohexanedicarboxylic Acid is an organic compound with the formula C8H12O4 and a molecular weight of 172.1785 . It is also known as trans-Cyclohexane-1,2-dicarboxylic acid . This compound is used as a reagent in the synthesis of enantiopure (α-cyanoalkyl) (tetrahydropyrido [4,3-b]indolecarbonyl)cyclohexanecarboxamides and its analogs as selective cathepsin K inhibitors for the treatment of osteoarthritis .
Molecular Structure Analysis
The molecular structure of trans-1,2-Cyclohexanedicarboxylic acid consists of a cyclohexane ring with two carboxylic acid groups attached at the 1 and 2 positions . The 3D structure of the molecule can be viewed using specific software .Physical And Chemical Properties Analysis
Trans-1,2-Cyclohexanedicarboxylic acid is a powder with a melting point of 228-230 °C . It has a molecular weight of 172.18 . The compound is non-combustible .Scientific Research Applications
pH-Trigger for Conformational Control :Trans-1,2-cyclohexanedicarboxylic acid derivatives can undergo dramatic conformational changes under the action of strong bases, enabling pH-induced conformational switching. This property is useful in developing molecules that can change shape in response to pH changes, with potential applications in drug delivery systems and molecular machines (Samoshin et al., 1996).
Optimization of Synthetic Processes :Research has been conducted on optimizing the synthesis of trans-1,2-cyclohexanedicarboxylic acid, improving yields and purity. Such optimization is crucial for industrial applications where this compound is used as a building block for more complex molecules (Yang Chang-a, 2013).
Building Block for Helical β-Peptides :Trans-1,2-cyclohexanedicarboxylic acid is an important precursor for synthesizing enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, a significant building block for helical β-peptides. These peptides have potential applications in developing new pharmaceuticals and biomaterials (Berkessel et al., 2002).
Optical Rotatory Properties in Polymers :The optical rotatory properties of trans-1,2-cyclohexanedicarboxylic acid and its derivatives are crucial in the synthesis of stereoregular polymers. Understanding these properties can lead to the development of new materials with specific optical characteristics (Overberger et al., 2007).
Influence on Colloidal Forces in Dispersions :The cis and trans isomers of trans-1,2-cyclohexanedicarboxylic acid significantly affect the yield stress behavior in concentrated dispersions. This understanding can be applied in formulating stable colloidal systems in various industrial applications (Chandramalar et al., 1999).
Application in Coordination Chemistry :Trans-1,2-cyclohexanedicarboxylic acid is used in the synthesis of uranyl ion complexes, which can lead to a variety of molecular and polymeric architectures. This is particularly relevant in the field of coordination chemistry and materials science (Thuéry & Harrowfield, 2017).
Photoluminescent Properties in Metal-Organic Frameworks :Trans-1,2-cyclohexanedicarboxylic acid is integral in the formation of photoluminescent metal-organic frameworks. These frameworks have potential applications in sensors, light-emitting devices, and photovoltaics (Yu et al., 2007).
Safety And Hazards
Trans-1,2-Cyclohexanedicarboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It is also toxic to specific target organs through single exposure, particularly the respiratory system . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be worn when handling this compound .
properties
IUPAC Name |
(1R,2R)-cyclohexane-1,2-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAWQNUELGIYBC-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801239842 | |
Record name | rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801239842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1,2-Cyclohexanedicarboxylic acid | |
CAS RN |
2305-32-0, 845713-34-0, 46022-05-3 | |
Record name | (±)-trans-1,2-Cyclohexanedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2305-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845713-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Cyclohexanedicarboxylic acid, (1R,2R)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801239842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-cyclohexane-1,2-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.251 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1R,2R)-1,2-Cyclohexanedicarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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